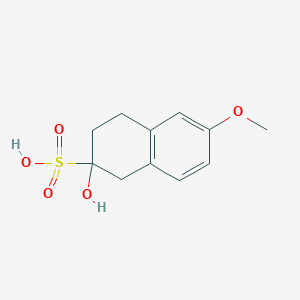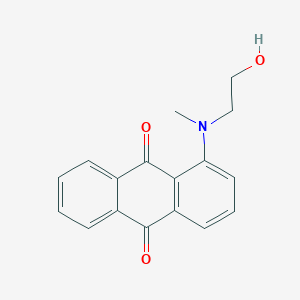
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is structurally characterized by the presence of an anthracene-9,10-dione core with a 1-((2-hydroxyethyl)(methyl)amino) substituent.
Méthodes De Préparation
The synthesis of 1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 1-amino-5,8-dihydroxy-4-((2-(2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione with methylating agents . Industrial production methods may involve multi-step synthesis processes, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Applications De Recherche Scientifique
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair . These interactions result in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione: Similar in structure but with different substituents, leading to variations in biological activity.
1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione: Another derivative with distinct functional groups, exhibiting unique antibacterial and cytotoxic properties.
1,6-Dihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione: Known for its antifouling activities.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Propriétés
Numéro CAS |
5960-58-7 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
1-[2-hydroxyethyl(methyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO3/c1-18(9-10-19)14-8-4-7-13-15(14)17(21)12-6-3-2-5-11(12)16(13)20/h2-8,19H,9-10H2,1H3 |
Clé InChI |
PBODZUHPEQYCFZ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


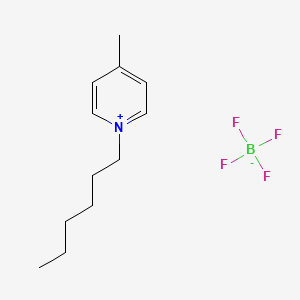
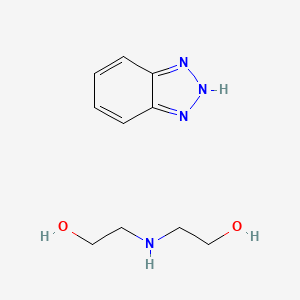
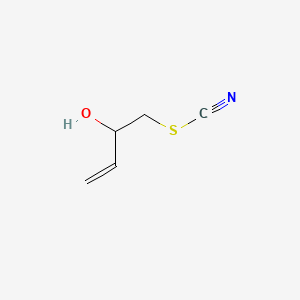
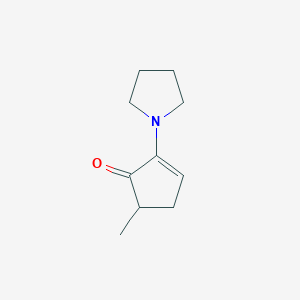
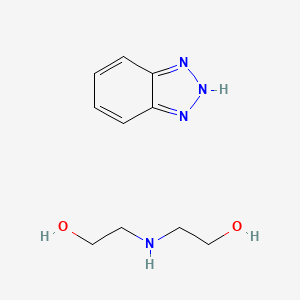

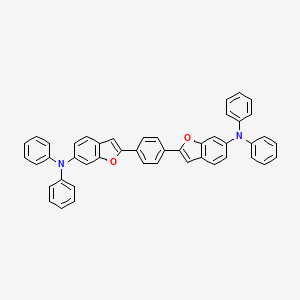

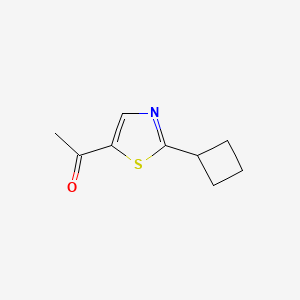
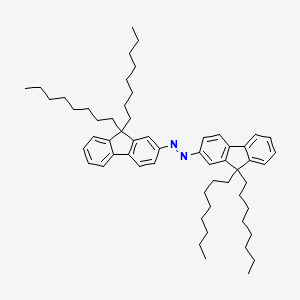

![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
